
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione, also known as Kryptofix 21, is a macrocyclic ligand with the molecular formula C10H22N2O3. This compound is part of the crown ether family and is known for its ability to form stable complexes with various metal ions. Its unique structure, which includes three oxygen atoms and two nitrogen atoms within a 15-membered ring, allows it to effectively coordinate with metal ions, making it useful in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione typically involves the cyclization of linear precursors containing the necessary oxygen and nitrogen atoms. One common method involves the reaction of diethylene glycol with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as copper, nickel, and zinc.
Substitution Reactions: Can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., copper acetate) in an aqueous or organic solvent.
Substitution: Requires suitable nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its role in diagnostic imaging and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione involves its ability to coordinate with metal ions through its oxygen and nitrogen atoms. This coordination forms stable complexes that can alter the chemical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets include metal ions, and the pathways involved are primarily related to coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: Similar structure but lacks the trione functionality.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains an additional oxygen atom and a larger ring size
Uniqueness
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione is unique due to its specific ring size and the presence of three oxygen atoms and two nitrogen atoms, which provide a high affinity for metal ions. This makes it particularly effective in forming stable metal complexes compared to other similar compounds .
Eigenschaften
CAS-Nummer |
74229-36-0 |
|---|---|
Molekularformel |
C10H16N2O6 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
1,4,10-trioxa-7,13-diazacyclopentadecane-2,6,14-trione |
InChI |
InChI=1S/C10H16N2O6/c13-8-5-17-7-10(15)18-6-9(14)12-2-4-16-3-1-11-8/h1-7H2,(H,11,13)(H,12,14) |
InChI-Schlüssel |
IGBBAFBZOHGCIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCNC(=O)COC(=O)COCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




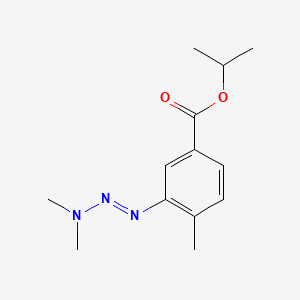
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
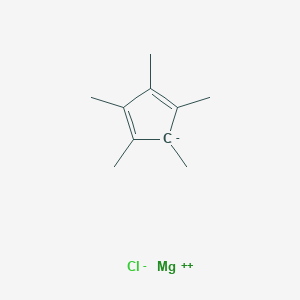

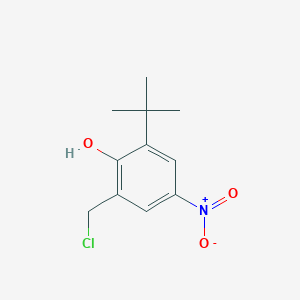
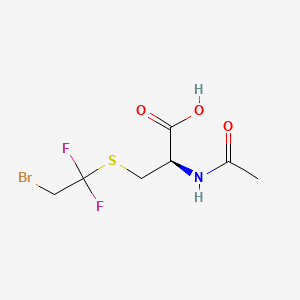
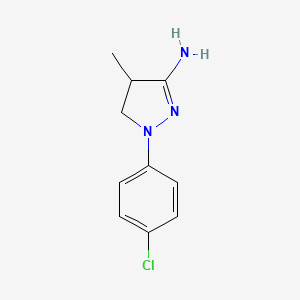
![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
silane](/img/structure/B14434100.png)

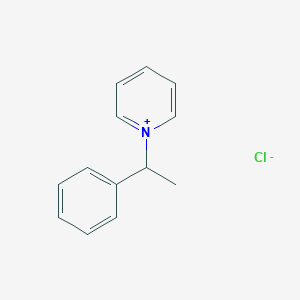
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
